

Physical characteristics of Propane-1,2,3-triyl tripalmitate-d9

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Compound of Interest

Compound Name: Propane-1,2,3-triyl tripalmitate-d9

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An In-depth Technical Guide on the Physical Characteristics of Propane-1,2,3-triyl tripalmitate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Propane-1,2,3-triyl tripalmitate-d9**. It includes key quantitative data, detailed experimental protocols for characterization, and workflow diagrams to illustrate analytical processes. This document is intended to serve as a valuable resource for professionals in lipidomics, metabolomics, and drug development who utilize stable isotope-labeled compounds.

Introduction

Propane-1,2,3-triyl tripalmitate-d9 is the deuterium-labeled form of Propane-1,2,3-triyl tripalmitate (also known as Tripalmitin), an endogenous triglyceride.[1][2] In this compound, nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a compound that is chemically and biologically similar to its natural counterpart but possesses a higher mass.[3]

The primary application of **Propane-1,2,3-triyl tripalmitate-d9** is as an internal standard for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based studies.[2] Its distinct mass-to-charge ratio allows for precise differentiation from the unlabeled endogenous compound, making it an ideal tool for tracing lipid metabolism,

distribution, and dynamics within complex biological systems.[3][4] While the substitution of hydrogen with deuterium results in a stronger chemical bond (C-D vs. C-H), other physical properties such as polarity, molecular volume, and solubility remain largely unchanged, preserving the molecule's pharmacological and biological profile.[5][6]

Physical and Chemical Properties

The physical characteristics of **Propane-1,2,3-triyl tripalmitate-d9** are summarized below. Data for the non-labeled parent compound, Tripalmitin, is included for comparison.

Property	Propane-1,2,3-triyl tripalmitate-d9	Propane-1,2,3-triyl tripalmitate (Tripalmitin)
Molecular Formula	C ₅₁ H ₈₉ D ₉ O ₆ [7]	C ₅₁ H ₉₈ O ₆ [8][9]
Molecular Weight	816.38 g/mol [7]	807.34 g/mol [9][10]
CAS Number	285979-78-4[7]	555-44-2[8][9]
Appearance	White to off-white solid	White powder[8][9]
Melting Point	Not specified, but expected to be similar to Tripalmitin	44.7–67.4 °C[9]
Boiling Point	Not specified, but expected to be similar to Tripalmitin	315 °C[9]
Solubility	Not specified, but expected to be similar to Tripalmitin	Insoluble in water; Soluble in Ethanol, Benzene, Chloroform[9]
Storage Conditions	Store in freezer (-20°C). Protect from light.	Room temperature[1]

Experimental Protocols for Characterization

The characterization of **Propane-1,2,3-triyl tripalmitate-d9** relies on a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.[3]

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight and determine the degree of deuterium labeling.

Methodology:

- Sample Preparation: Dissolve a precise amount of the compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Analysis:
 - Acquire full scan mass spectra in positive ion mode.
 - Identify the molecular ion peak corresponding to the deuterated compound ($[M+NH_4]^+$ or $[M+Na]^+$).
 - Compare the observed mass-to-charge ratio (m/z) with the theoretical value for $C_{51}H_{89}D_9O_6$.
 - Analyze the isotopic distribution pattern to confirm the incorporation of nine deuterium atoms and assess isotopic purity. Tandem MS (MS/MS) can be used to further confirm the structure by fragmentation analysis.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Objective: To verify the chemical structure and confirm the positions of deuterium labeling.

Methodology:

- Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., $CDCl_3$).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Analysis:
 - ^1H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the labeled positions confirms successful deuteration.
 - ^{13}C NMR: Acquire a carbon-13 NMR spectrum to ensure the integrity of the carbon backbone of the molecule.
 - ^2H NMR: Deuterium NMR can be performed to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment.

Chromatography for Purity Assessment

Objective: To determine the chemical purity of the compound.

Methodology:

- High-Performance Liquid Chromatography (HPLC):[\[3\]](#)
 - System: An HPLC system equipped with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) is used, as triglycerides lack a strong UV chromophore.
 - Column: A reverse-phase column (e.g., C18) is typically employed.
 - Mobile Phase: A gradient of organic solvents such as acetonitrile and isopropanol.
 - Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the main peak relative to the total area of all peaks.
- Gas Chromatography (GC-MS):[\[11\]](#)
 - Derivatization: The triglyceride is first transesterified to fatty acid methyl esters (FAMES).
 - System: A GC system coupled to a mass spectrometer.

- Analysis: The FAMES are separated on the GC column and detected by the MS. This method confirms the fatty acid composition and can also be used to assess purity.

Diagrams and Workflows

Analytical Workflow for Characterization

The following diagram illustrates the standard workflow for the complete analytical characterization of synthesized **Propane-1,2,3-triyl tripalmitate-d9**.

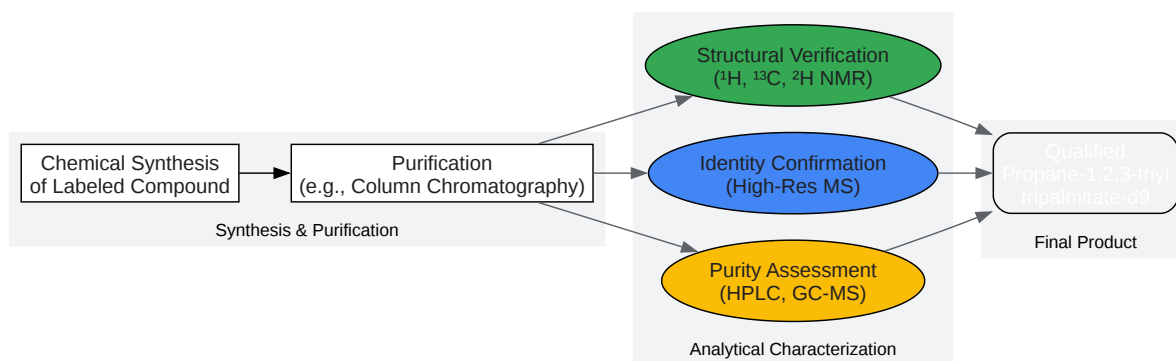


Figure 1: Analytical Workflow for Deuterated Triglyceride Characterization

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Caption: Workflow for synthesis, purification, and analysis.

Application in Quantitative Lipidomics

This diagram shows the logical relationship and application of **Propane-1,2,3-triyl tripalmitate-d9** as an internal standard in a typical LC-MS based lipidomics experiment.

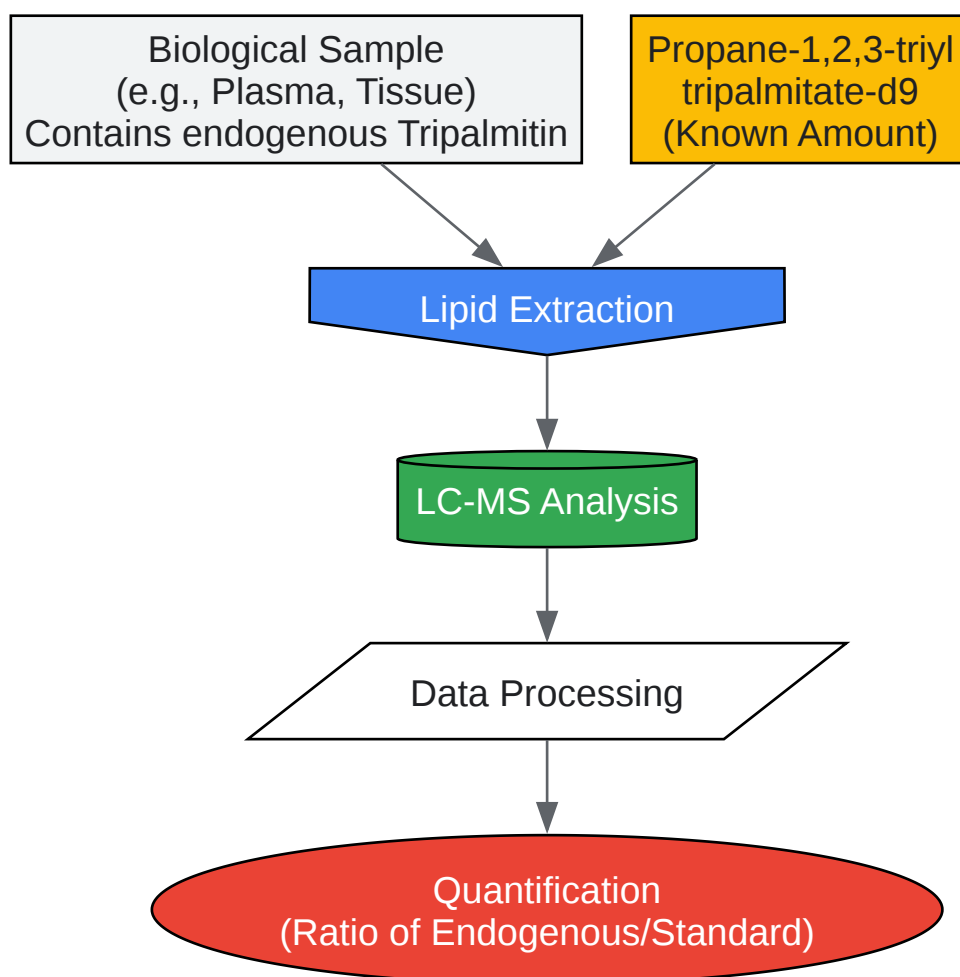


Figure 2: Use as an Internal Standard in LC-MS

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Caption: Role of the deuterated standard in quantitative analysis.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]

- 3. peg.bocsci.com [peg.bocsci.com]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 5. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Tripalmitin | C51H98O6 | CID 11147 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/Tripalmitin)]
- 9. Tripalmitin - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org/wiki/Tripalmitin)]
- 10. Tripalmitin (CAS 555-44-2) - Chemical & Physical Properties by Cheméo [cheméo.com]
- 11. Recent Analytical Methodologies in Lipid Analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
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